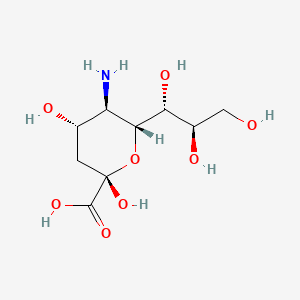
beta-Neuraminic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-neuraminic acid is a 5-amino-3,5-dideoxy-D-glycero-D-galacto-non-2-ulopyranosonic acid.
Neuraminic acid, also known as neuraminate or O-sialate, belongs to the class of organic compounds known as neuraminic acids. These are carbohydrate derivatives containing a neuraminic acid moiety. Neuraminic acid exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Neuraminic acid has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid. Within the cell, neuraminic acid is primarily located in the cytoplasm and myelin sheath. Neuraminic acid is also a parent compound for other transformation products, including but not limited to, N-acetyl-beta-neuraminic acid, legionaminic acid, and N, N-diacetyllegionaminic acid. Outside of the human body, neuraminic acid can be found in soy bean. This makes neuraminic acid a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
1. Influenza Virus Research
Beta-Neuraminic acid, particularly in its modified form as 2-deoxy-2,3-dehydro-N-acetyl neuraminic acid (DANA), is significant in influenza virus research. It has been used to study the three-dimensional structure of neuraminidase from the influenza virus, helping to understand the enzymatic hydrolysis process and assisting in the design of antiviral compounds (Bossart-Whitaker et al., 1994). Additionally, neuraminic acid analogs like FANA inhibit influenza virus replication by affecting the virus envelope, demonstrating the role of neuraminic acid in viral life cycles (Palese & Compans, 1976).
2. Biochemical Research
In biochemical research, beta-Neuraminic acid is linked to various enzyme studies. For example, it's involved in the study of enzyme complexes like acid neuraminidase and β-galactosidase in bovine testis (Verheijen, Brossmer, & Galjaard, 1982). Its derivatives are crucial in understanding the metabolism and role in biological and pathophysiological events, like cancer and immune system regulation (Schauer et al., 2001).
3. Biotechnological Applications
Beta-Neuraminic acid is vital in biotechnology, especially in pharmaceuticals. Its derivative, N-Acetyl-d-neuraminic acid, is a precursor for drugs like zanamivir, used in treating influenza virus infections (Zhang et al., 2010; Tao et al., 2010). It also has potential in cancer therapy, where its analogs are investigated for vaccine development (Weïwer et al., 2009).
4. Medical Research
In medical research, neuraminic acid's role in altering red blood cells in conditions like sepsis has been explored. It affects the cell shape and biochemistry, suggesting potential therapeutic targets (Piagnerelli et al., 2009). Moreover, it has been implicated in the functioning of the insulin receptor, influencing insulin-binding and kinase activities (Fujita‐Yamaguchi, Sato, & Kathuria, 1985).
Propriétés
Numéro CAS |
497-43-8 |
|---|---|
Nom du produit |
beta-Neuraminic acid |
Formule moléculaire |
C9H17NO8 |
Poids moléculaire |
267.23 g/mol |
Nom IUPAC |
(2S,4S,5R,6R)-5-amino-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C9H17NO8/c10-5-3(12)1-9(17,8(15)16)18-7(5)6(14)4(13)2-11/h3-7,11-14,17H,1-2,10H2,(H,15,16)/t3-,4+,5+,6+,7+,9-/m0/s1 |
Clé InChI |
CERZMXAJYMMUDR-YOQZMRDMSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H](O[C@@]1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)N)O |
SMILES |
C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)N)O |
SMILES canonique |
C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)N)O |
melting_point |
180.0-182.0°C |
Autres numéros CAS |
114-04-5 |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one](/img/structure/B1605131.png)
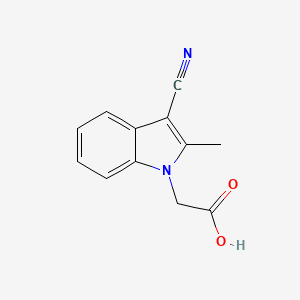

![Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]-](/img/structure/B1605135.png)
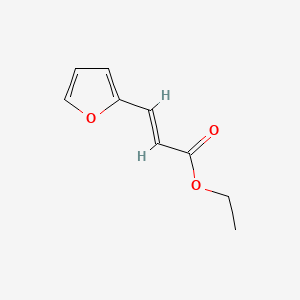
![(2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B1605140.png)
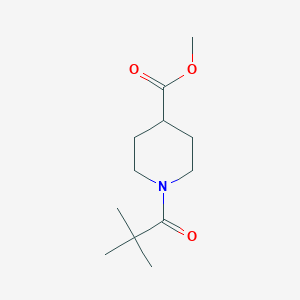
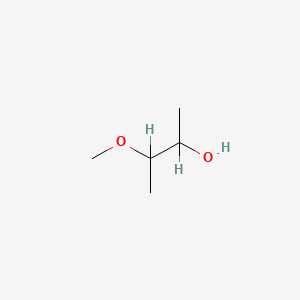
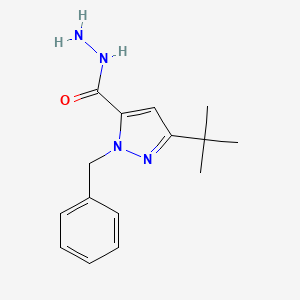



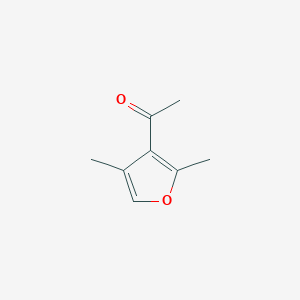
![5-[(4-Sec-butylphenoxy)methyl]-2-furoic acid](/img/structure/B1605152.png)